
N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BPTP, and it is a member of the enamide family of compounds. In
作用机制
The mechanism of action of BPTP is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth. BPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTP has been shown to have a range of biochemical and physiological effects. Studies have shown that BPTP can inhibit the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase 3 beta, which are involved in cancer cell growth. BPTP has also been shown to induce apoptosis in cancer cells. In addition, BPTP has been shown to have anti-inflammatory properties and can inhibit the production of certain inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using BPTP in lab experiments is its potential applications in cancer research. BPTP has been shown to inhibit the growth of cancer cells, making it a promising candidate for further study. However, one limitation of using BPTP in lab experiments is its potential toxicity. Studies have shown that BPTP can be toxic to certain cell lines, and further studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for research on BPTP. One area of research is the development of BPTP analogs that have improved efficacy and safety profiles. Another area of research is the study of the mechanism of action of BPTP, which could lead to the development of new cancer therapies. Additionally, further studies are needed to determine the potential applications of BPTP in the treatment of neurodegenerative disorders.
合成方法
The synthesis of BPTP is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-bromophenylboronic acid with 5-bromothiophene-3-carboxaldehyde in the presence of a palladium catalyst. The resulting product is then treated with sodium cyanide to form the cyano group. The final step involves the reaction of the cyano group with an enamide derivative to form BPTP.
科学研究应用
BPTP has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPTP has anti-cancer properties and can inhibit the growth of cancer cells. BPTP has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)10(7-17)5-9-6-13(16)20-8-9/h1-6,8H,(H,18,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPJXBDIICRSR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC(=C2)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CSC(=C2)Br)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)
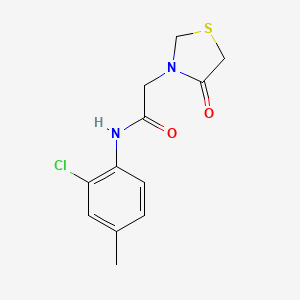
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)
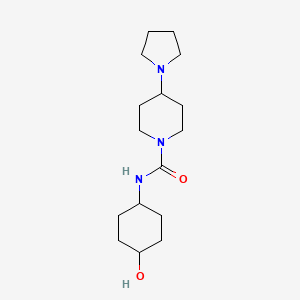
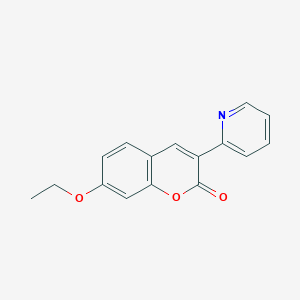
![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
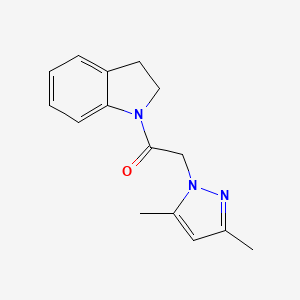
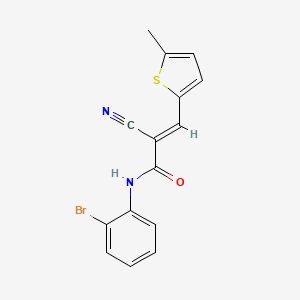
![methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
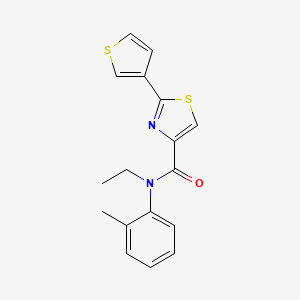
![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)